A Technical Guide to Ketotifen-d3 Fumarate: Structure, Properties, Synthesis, and Bioanalytical Applications
A Technical Guide to Ketotifen-d3 Fumarate: Structure, Properties, Synthesis, and Bioanalytical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ketotifen-d3 fumarate, the deuterated isotopologue of the second-generation antihistamine and mast cell stabilizer, Ketotifen. The primary focus of this document is to detail its chemical and physical properties, elucidate its critical role as an internal standard in quantitative bioanalysis, and provide validated experimental protocols for its application.
Core Chemical and Physical Properties
Ketotifen-d3 fumarate is a synthetic derivative of Ketotifen where three hydrogen atoms on the N-methyl group of the piperidine ring have been replaced by deuterium atoms.[1] This isotopic substitution is fundamental to its utility in mass spectrometry, as it is chemically identical to the parent drug but possesses a distinct, higher molecular weight.[1] This mass difference allows for its use as an ideal internal standard in bioanalytical assays.[2]
The non-deuterated form, Ketotifen, is a well-established therapeutic agent used for allergic conditions like conjunctivitis and asthma.[3][4] Its efficacy stems from a dual mechanism of action: it is a potent, noncompetitive H1-antihistamine and a mast cell stabilizer that inhibits the release of inflammatory mediators.[2][3][]
Below is a comparative summary of the key physicochemical properties of Ketotifen-d3 fumarate and its non-deuterated counterpart.
| Property | Ketotifen-d3 Fumarate | Ketotifen Fumarate |
| Chemical Structure | O=C1C2=C(C=CS2)/C(C3=CC=CC=C3C1)=C4CCN(C)CC/4.OC(/C=C/C(O)=O)=O | |
| IUPAC Name | but-2-enedioic acid;2-[1-(trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one[1] | 4,9-dihydro-4-(1-methyl-4-piperidinylidene)-10H-benzo[6]cyclohepta[1,2-b]thiophen-10-one-(2E)-2-butenedioate[7] |
| CAS Number | 1795138-23-6 | 34580-14-8[7] |
| Molecular Formula | C₂₃H₂₀D₃NO₅S | C₂₃H₂₃NO₅S[8][9] |
| Molecular Weight | 428.52 g/mol | 425.50 g/mol [8] |
| Appearance | White to yellowish crystalline powder.[8][10] | Fine crystalline, white to yellowish or brown-tinged yellowish powder.[8][10] |
| Solubility | Soluble in DMSO (50 mg/mL), can be prepared in aqueous solutions with co-solvents like PEG300 and Tween-80. | Sparingly soluble in water; slightly soluble in methanol and acetonitrile.[10] |
The Imperative of Isotopic Labeling in Quantitative Bioanalysis
In drug development and clinical pharmacology, accurately quantifying a drug's concentration in biological matrices like plasma is paramount for pharmacokinetic and bioequivalence studies.[11][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Ketotifen-d3 fumarate, is a self-validating system that ensures the trustworthiness and robustness of an LC-MS/MS method.
Causality Behind Using a SIL-IS:
-
Correction for Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate measurements.[11] Because the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, these variations are normalized, ensuring accuracy.[11]
-
Compensation for Sample Preparation Variability: During multi-step sample preparation procedures like liquid-liquid extraction or protein precipitation, some analyte may be lost. The SIL-IS is added at the beginning of this process and experiences identical losses. Therefore, the analyte/IS ratio remains constant, correcting for any inconsistencies in extraction recovery.
-
Chromatographic Co-elution: The SIL-IS has virtually identical chromatographic properties to the analyte, meaning they elute from the LC column at the same time. This ensures that they are analyzed by the mass spectrometer under identical conditions.
Caption: Logical workflow demonstrating the role of a SIL-IS in correcting analytical errors.
Proposed Synthesis Pathway
While specific manufacturing details for commercial standards are often proprietary, a chemically sound and efficient synthesis of Ketotifen-d3 fumarate involves a late-stage introduction of the deuterated methyl group.[1] This strategy is cost-effective as it minimizes the use of expensive deuterated reagents until the final steps. The most logical precursor is norketotifen, the N-demethylated analog of Ketotifen.
The proposed workflow is as follows:
-
Demethylation: The synthesis begins with standard Ketotifen, which undergoes a demethylation reaction to yield the secondary amine intermediate, norketotifen.
-
Deutero-methylation: The key isotopic labeling step involves the alkylation of the secondary amine of norketotifen. A deuterated methylating agent, such as iodomethane-d3 (CD₃I), is used to introduce the trideuteromethyl (-CD₃) group.[1]
-
Salt Formation: The resulting Ketotifen-d3 free base is then reacted with fumaric acid to produce the stable, crystalline Ketotifen-d3 fumarate salt.
Caption: Standard workflow for bioanalytical sample preparation and analysis.
Conclusion
Ketotifen-d3 fumarate is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics. Its synthesis via late-stage deutero-methylation provides a robust internal standard whose physicochemical properties are ideally suited for correcting variability in complex bioanalytical workflows. The application of Ketotifen-d3 fumarate in validated LC-MS/MS methods, as detailed in this guide, ensures the generation of accurate, precise, and trustworthy data essential for advancing drug development and regulatory submissions.
References
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Al-Aani, H. M., & Al-Rekabi, M. D. (2021). Determination of Ketotifen Fumarate in Syrup Dosage Form by High Performance Liquid Chromatography. International Journal of Drug Delivery Technology, 11(1), 163-168. Retrieved from [Link]
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JAMP Pharma Corporation. (2019). Product Monograph: JAMP-KETOTIFEN. Retrieved from [Link]
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Kasture, V., & Bhagat, A. (2006). Spectrophotometric Estimation of Ketotifen Fumarate from Tablet Formulations. Indian Journal of Pharmaceutical Sciences, 68(2), 243. Retrieved from [Link]
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Al-Shammari, M. F., Al-Musawi, A. S., & Al-Saffaj, M. H. (2024). Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form. International Journal of Health Sciences, 8(S2), 114-124. Retrieved from [Link]
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Kim, J., et al. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form. Pharmaceuticals, 17(10), 1251. Retrieved from [Link]
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Kumar, A. R., & Kumar, K. A. (2012). SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 564-566. Retrieved from [Link]
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